molecular formula C15H22O3 B562232 Gemfibrozil-d6 CAS No. 1184986-45-5

Gemfibrozil-d6

Cat. No.: B562232
CAS No.: 1184986-45-5
M. Wt: 256.37 g/mol
InChI Key: HEMJJKBWTPKOJG-LIJFRPJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemfibrozil-d6 is a deuterium-labeled derivative of Gemfibrozil, a lipid-regulating agent. Gemfibrozil is primarily used to lower serum triglyceride levels in patients with hyperlipidemia. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .

Scientific Research Applications

Gemfibrozil-d6 has several scientific research applications:

Mechanism of Action

Target of Action

Gemfibrozil-d6, a deuterium-labeled form of Gemfibrozil, primarily targets Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in regulating lipid metabolism . Additionally, this compound acts as a non-selective inhibitor of several Cytochrome P450 (CYP) isoforms, including CYP2C9, 2C19, 2C8, and 1A2 .

Mode of Action

This compound activates PPAR-α, altering lipid metabolism . This activation leads to increased High-Density Lipoprotein (HDL), Apolipoprotein AI (apo AI), Apolipoprotein AII (apo AII), and Lipoprotein Lipase (LPL). It also inhibits the synthesis of Apolipoprotein B (apo B) and decreases the removal of free fatty acids by the liver . As a result, serum Very Low-Density Lipoprotein (VLDL) levels decrease, and HDL-cholesterol levels increase .

Biochemical Pathways

This compound affects several cellular and molecular mechanisms. It upregulates pro-survival factors such as Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) and Transcription Factor A, Mitochondrial (TFAM), promoting the survival and function of mitochondria in the brain . It also strongly inhibits the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Activator Protein 1 (AP-1), and CCAAT/Enhancer-Binding Protein beta (C/EBPβ) in cytokine-stimulated astroglial cells .

Pharmacokinetics

This compound is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours . It is 99% protein-bound, with negligible binding to alpha-1-acid glycoprotein . The drug is metabolized in the liver, primarily by CYP3A4 . The mean residence time of Gemfibrozil is up to 9.6 hours in patients with chronic renal failure, requiring twice-daily dosing .

Result of Action

The activation of PPAR-α by this compound results in a reduction of serum triglyceride levels in high-risk patients with hyperlipidemia . It also reduces the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the complexation of Gemfibrozil with native β-cyclodextrin (β-CD) and its derivatives was studied in aqueous solutions of pH 2.8 and 7.0 . The rate and extent of absorption of this compound increased when administered 30 minutes before meals .

Safety and Hazards

Gemfibrozil-d6 is harmful if swallowed . It may cause cancer and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is recommended to wash thoroughly after handling and not to eat, drink or smoke when using this product .

Biochemical Analysis

Biochemical Properties

Gemfibrozil-d6 interacts with various enzymes and proteins. It is a potent activator of PPAR-α, a nuclear receptor that plays a key role in regulating lipid metabolism . Additionally, this compound acts as a nonselective inhibitor of several P450 isoforms, with Ki values for CYP2C9, 2C19, 2C8, and 1A2 being 5.8, 24, 69, and 82 μM, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating lipid metabolism, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Gemfibrozil has been shown to have neuroprotective effects through several cellular and molecular mechanisms .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to PPAR-α, activating it and leading to changes in lipid metabolism . It also inhibits several P450 isoforms, affecting the metabolism of various substances within the body .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been shown to have a mean residence time of up to 9.6 hours in patients with chronic renal failure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, Gemfibrozil has been shown to lower glomerular damage, decrease proteinuria, and improve kidney function in various animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It activates PPAR-α, which plays a key role in lipid metabolism . It also inhibits several P450 isoforms, which are involved in the metabolism of various substances within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Gemfibrozil-d6 involves several key steps:

    Salt-forming reaction: Starting materials, such as 2,5-dimethylphenol and diethyl malonate, undergo a salt-forming reaction in the presence of an alkali.

    Nucleophilic substitution: The reaction product is then subjected to nucleophilic substitution with 1,3-dibromopropane.

    Hydrolysis and decarboxylation: The intermediate product is hydrolyzed in an aqueous solution of alkali and undergoes decarboxylation to form 5-(2,5-dimethylphenoxyl)pentanoic acid.

    Methylation: Finally, the product is methylated using dimethyl sulfate under alkaline conditions to yield Gemfibrozil.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

Gemfibrozil-d6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

    Clofibrate: Another fibric acid derivative used to treat hyperlipidemia.

    Fenofibrate: A fibric acid derivative with similar lipid-lowering effects.

    Bezafibrate: A broad-spectrum lipid-lowering agent.

Uniqueness of Gemfibrozil-d6

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .

Properties

IUPAC Name

5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJJKBWTPKOJG-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028063
Record name Gemfibrozil-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184986-45-5
Record name Gemfibrozil-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.